3-(Trifluoromethyl)adamantane-1-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)adamantane-1-carboxylic acid is an organic compound with the molecular formula C12H15F3O2 . It has a molecular weight of 248.25 .
Synthesis Analysis
The synthesis of adamantane derivatives like 3-(Trifluoromethyl)adamantane-1-carboxylic acid is often achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A new adamantane-based compound was synthesized and characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)adamantane-1-carboxylic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, using palladium-based catalysts and triphenylphosphines, a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene was carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)adamantane-1-carboxylic acid include a density of 1.4±0.1 g/cm3, boiling point of 295.5±35.0 °C at 760 mmHg, and a flash point of 132.5±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Stabilizer in Nanoparticle Synthesis : 3-(Trifluoromethyl)adamantane-1-carboxylic acid serves as a stabilizer in the synthesis of monodisperse, highly crystalline nanoparticles. For example, it has been used in the preparation of CoPt₃ nanoparticles and porous platinum nanoparticles .
Optoelectronic Materials
- Polymer Additive : In polycondensation reactions, this compound acts as an additive to yield conjugated polymers. These polymers find applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity . Future research could focus on the development of novel methods for their preparation and the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives .
properties
IUPAC Name |
3-(trifluoromethyl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)11-4-7-1-8(5-11)3-10(2-7,6-11)9(16)17/h7-8H,1-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASLMWBGBODPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)adamantane-1-carboxylic acid | |
CAS RN |
53343-18-3 |
Source
|
Record name | 3-(trifluoromethyl)adamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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